molecular formula C6H7NS B12525029 2-Azabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-19-1

2-Azabicyclo[2.2.1]hept-5-ene-3-thione

Cat. No.: B12525029
CAS No.: 653603-19-1
M. Wt: 125.19 g/mol
InChI Key: MSJGRCUJWYFETN-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]hept-5-ene-3-thione is a bicyclic compound that features a nitrogen atom and a thione group within its structure

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-ene-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, thiols, and various substituted derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]hept-5-ene-3-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific interactions with biological targets .

Properties

CAS No.

653603-19-1

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-3-thione

InChI

InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)

InChI Key

MSJGRCUJWYFETN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1NC2=S

Origin of Product

United States

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